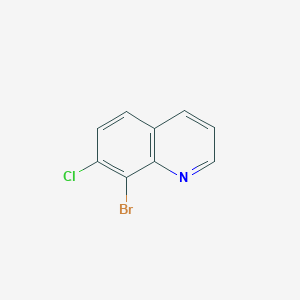

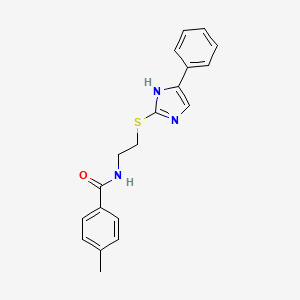

![molecular formula C20H27ClN4O4 B2625843 4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl CAS No. 2446474-05-9](/img/structure/B2625843.png)

4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl” is a compound that has been mentioned in the context of processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds . These compounds are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .

Synthesis Analysis

The synthesis of this compound involves new processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds . These processes can provide improved and/or efficient methods for the commercial production of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Mesophase Characterization

A study by Dubey et al. (2018) in the Journal of Molecular Liquids discussed the synthesis and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases, which are related to the compound . This research focused on understanding the molecular structures and thermal behavior of these compounds, finding them to display liquid crystalline behavior with Nematic texture. The study's insights into the thermal behavior and mesomorphic properties could be relevant to the understanding of 4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl (Dubey et al., 2018).

Antibiofilm and Anticancer Activity

Mane et al. (2019) in Chemical Data Collections synthesized novel isoindoline-1,3-dione derivatives and screened them for antibiofilm, antiquorum sensing, and in-vitro anticancer activity. This highlights the potential biomedical applications of isoindoline-1,3-dione derivatives in developing new classes of antibiofilm and anticancer drug-like molecules (Mane et al., 2019).

Anti-Psoriasis Agents

Tang et al. (2018) in the International Journal of Molecular Sciences synthesized several thalidomide derivatives, including compounds structurally related to this compound. These derivatives were evaluated for their anti-inflammatory activity and potential as anti-psoriasis agents (Tang et al., 2018).

Pomalidomide and Diphenylcarbamide Derivatives

A study by Sun et al. (2022) in Heterocyclic Communications discussed novel pomalidomide linked with diphenylcarbamide derivatives, based on isoindoline-1,3-dione. These compounds showed potential in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities, indicating their relevance in bioactive molecule research (Sun et al., 2022).

Corrosion Inhibition

Chadli et al. (2017) in Protection of Metals and Physical Chemistry of Surfaces synthesized novel aza-pseudopeptides, including isoindoline-1,3-dione derivatives, for use as corrosion inhibitors. This research highlights the application of such compounds in industrial settings, particularly in protecting metals from corrosion (Chadli et al., 2017).

Mecanismo De Acción

Target of Action

Pomalidomide-C7-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based CRBN (Cereblon) ligand . Cereblon is a protein that is targeted by immunomodulatory drugs and is crucial for their anti-tumor activity .

Mode of Action

Pomalidomide-C7-NH2 hydrochloride, as an immunomodulatory agent, interacts with its primary target, the Cereblon protein . This interaction leads to the modulation of the ubiquitin-proteasome pathway, a critical pathway in cellular protein degradation . This results in the inhibition of proliferation and induction of apoptosis of various tumor cells .

Biochemical Pathways

The interaction of Pomalidomide-C7-NH2 hydrochloride with Cereblon affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell, including those that regulate cell cycle and apoptosis . By modulating this pathway, Pomalidomide-C7-NH2 hydrochloride can influence the balance of proteins within the cell, leading to anti-tumor effects .

Pharmacokinetics

Studies on pomalidomide, a similar compound, suggest that it is absorbed with maximum plasma concentration reached at a median time between 2 and 3 hours after a clinically relevant dose and more than 70% is absorbed following administration of a single oral dose . The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increased in an approximately dose-proportional manner .

Result of Action

The result of Pomalidomide-C7-NH2 hydrochloride’s action is the inhibition of tumor cell proliferation and the induction of apoptosis . This means that the compound can slow down the growth of tumor cells and promote their programmed cell death, leading to a reduction in tumor size .

Propiedades

IUPAC Name |

4-(7-aminoheptylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4.ClH/c21-11-4-2-1-3-5-12-22-14-8-6-7-13-17(14)20(28)24(19(13)27)15-9-10-16(25)23-18(15)26;/h6-8,15,22H,1-5,9-12,21H2,(H,23,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICRZTGJMYJVAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

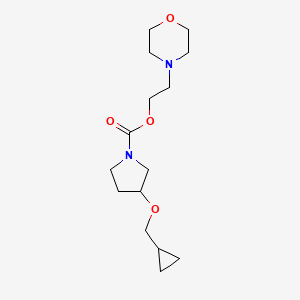

![4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2625765.png)

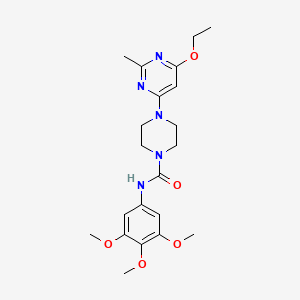

![N-butyl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2625766.png)

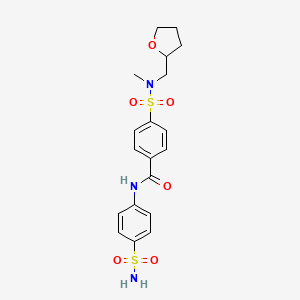

![1-(4-chlorophenyl)-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2625776.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)

![3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2625781.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2625782.png)